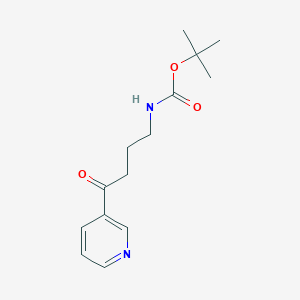

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate

Descripción general

Descripción

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and a carbamate functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are usually mild, and the process can be conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the palladium-catalyzed cross-coupling reaction makes it suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing pyridine derivatives exhibit significant anticancer properties. The pyridine ring in tert-butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate may enhance its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases like Alzheimer's disease. In vitro studies suggest that it may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology . This activity could position this compound as a candidate for further development in neurodegenerative disease therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the pyridine ring and carbamate group. The synthetic routes often include:

- Formation of the Pyridine Ring : Utilizing starting materials such as 3-pyridinol, which can be modified through various chemical reactions to introduce functional groups.

- Carbamate Formation : Reacting the resultant intermediate with tert-butyl chloroformate to yield the final carbamate product.

These synthetic strategies are crucial for optimizing yields and purity, which directly affect the biological activity of the compound.

In Vitro Studies

In vitro assays have demonstrated that this compound can reduce oxidative stress markers in neuronal cells treated with amyloid-beta peptides. For instance, a study reported reductions in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation when treated with this compound compared to controls .

In Vivo Models

Animal studies are essential for assessing the efficacy and safety of new compounds. Preliminary in vivo experiments using models of Alzheimer's disease have shown that administration of this compound leads to improvements in cognitive function as measured by behavioral tests . These findings support its potential use as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The overall effect of the compound depends on the specific molecular pathways it targets.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the pyridine ring.

tert-Butyl-N-methylcarbamate: Another carbamate with a methyl group instead of the pyridine ring.

Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.

Uniqueness

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate is unique due to the presence of both the tert-butyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Chemical Identity

- Common Name: tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate

- CAS Number: 1134327-87-9

- Molecular Formula: C₁₄H₂₀N₂O₃

- Molecular Weight: 264.32 g/mol

- Structural Characteristics: The compound features a pyridine ring, which is significant in biological interactions.

The biological activity of this compound is primarily associated with its role as an inhibitor in various biochemical pathways. Compounds containing pyridine rings are known for their ability to interact with biological targets, including enzymes and receptors.

-

Enzyme Inhibition:

- The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to acetyl-CoA carboxylase (ACC), a target for antibiotic development. Research indicates that structural modifications can enhance selectivity and potency against bacterial strains by inhibiting ACC selectively .

- Antimicrobial Activity:

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of related compounds, it was found that specific structural modifications could lead to enhanced activity against resistant bacterial strains. The study employed checkerboard assays to evaluate the synergistic effects of the compound when used in conjunction with efflux pump inhibitors like PMBN. Results indicated additive effects, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria .

Study 2: Pharmacological Investigations

Research focusing on the pharmacological profile of pyridine-containing compounds highlighted their role in drug discovery. The compound's structure allows it to act as a scaffold for developing drugs targeting neurological disorders and cancer therapies. The ability to modify the compound's structure while retaining biological activity makes it a valuable candidate for further investigation in drug design .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Compound A | Antibacterial | Effective against E. coli with MIC values significantly lower than controls |

| Compound B | Anticancer | Induced apoptosis in cancer cell lines without affecting non-tumorigenic cells |

| This compound | Potentially antibacterial and anticancer | Shows promise as an ACC inhibitor; further studies required |

Propiedades

IUPAC Name |

tert-butyl N-(4-oxo-4-pyridin-3-ylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-5-7-12(17)11-6-4-8-15-10-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNFKUOAJCTSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743251 | |

| Record name | tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134327-87-9 | |

| Record name | 1,1-Dimethylethyl N-[4-oxo-4-(3-pyridinyl)butyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134327-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.